molecular formula C27H24N2O5 B6493184 2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 897624-54-3

2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B6493184
CAS No.: 897624-54-3
M. Wt: 456.5 g/mol
InChI Key: WVBBDYYIGFVISF-UHFFFAOYSA-N
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Description

2-(3-Benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic small molecule characterized by a quinolinone core substituted with a benzoyl group at position 3, a methyl group at position 6, and an acetamide-linked 3,4-dimethoxyphenyl moiety.

Properties

IUPAC Name

2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5/c1-17-9-11-22-20(13-17)27(32)21(26(31)18-7-5-4-6-8-18)15-29(22)16-25(30)28-19-10-12-23(33-2)24(14-19)34-3/h4-15H,16H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBBDYYIGFVISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Features:

  • Quinolinone Core: Shared with fluoroquinolone antibiotics (e.g., compound 7f in ) but lacks fluorine and carboxylate groups, distinguishing it from antimicrobial agents.
Table 1: Structural and Molecular Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound Quinolinone 3-Benzoyl, 6-methyl, N-(3,4-dimethoxyphenyl) acetamide ~439.45* Hypothesized kinase/P2X7 modulation
A-740003 () Quinoline Cyanoimino, quinolinylamino, 3,4-dimethoxyphenyl acetamide 431.48 P2X7 antagonist; neuropathic pain reduction
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-... () Pyridine Benzodioxin, dimethylaminomethylphenyl 391.46 Research chemical (unvalidated)
7f () Quinolone carboxylate Cyclopropyl, fluoro, sulfonamido ethyl Antibiotic (fluoroquinolone derivative)

*Estimated based on structural formula.

Pharmacological Activity and Selectivity

Target Compound vs. A-740003

  • Shared Features: Both compounds include a 3,4-dimethoxyphenyl acetamide group, a critical pharmacophore for P2X7 receptor binding in A-740003 .
  • Divergences: The target compound’s 3-benzoyl substituent replaces A-740003’s cyanoimino-quinolinylamino group, which is essential for P2X7 selectivity. This substitution may alter receptor affinity or off-target effects.

B. Target Compound vs. Pyridine Derivative ()

  • The pyridine-based analog () lacks the quinolinone core and instead features a benzodioxin group. Its dimethylaminomethylphenyl side chain may enhance solubility but reduce blood-brain barrier penetration compared to the target compound’s dimethoxyphenyl group .

C. Target Compound vs. Fluoroquinolone 7f ()

  • While 7f’s quinolone carboxylate structure is optimized for bacterial DNA gyrase inhibition , the target compound’s lack of fluorine and carboxylate groups suggests divergent therapeutic applications, possibly in non-antibiotic contexts such as inflammation or pain.

Physicochemical and Pharmacokinetic Properties

  • Solubility: The dimethoxyphenyl acetamide may confer moderate aqueous solubility, akin to A-740003, whereas the pyridine derivative () benefits from a polar dimethylaminomethyl group .
  • Metabolic Stability: Methyl and methoxy groups could slow hepatic degradation relative to compounds with labile substituents (e.g., cyanoimino in A-740003).

Research and Development Status

  • Target Compound: No clinical data available; preclinical studies are needed to validate receptor targets (e.g., P2X7, kinases).
  • A-740003 : Advanced to preclinical trials for neuropathic pain, demonstrating dose-dependent efficacy in rodent models .
  • 7f (): Represents a fluoroquinolone antibiotic scaffold under investigation for antimicrobial resistance .

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